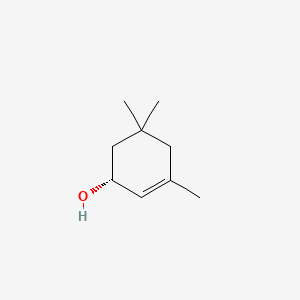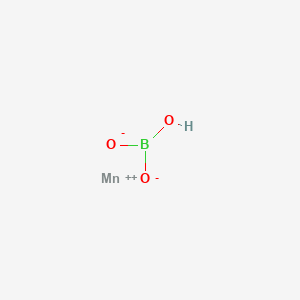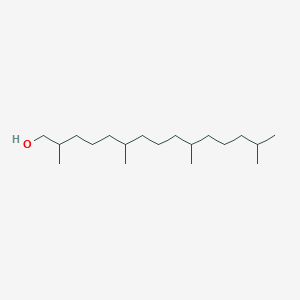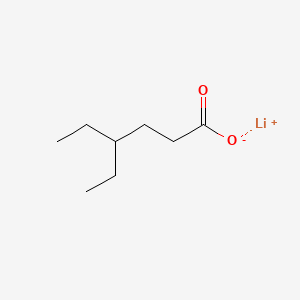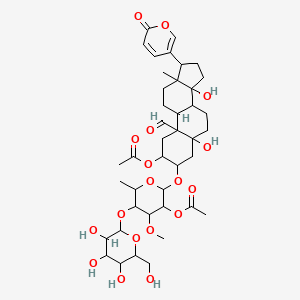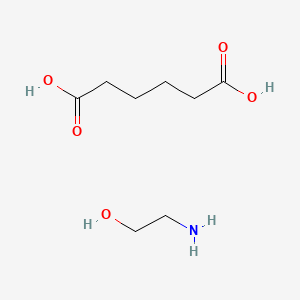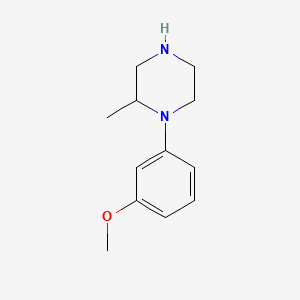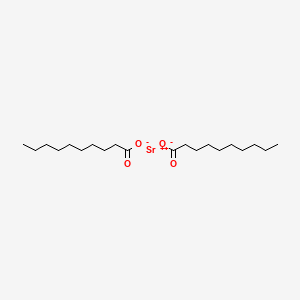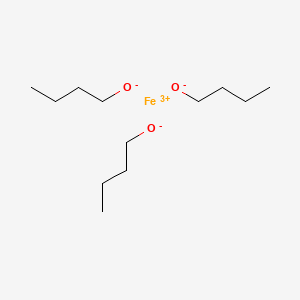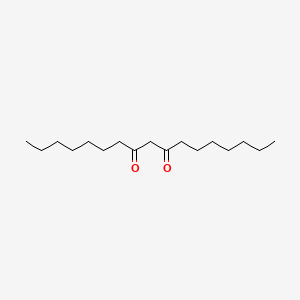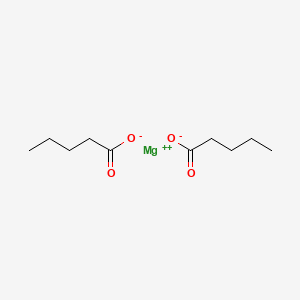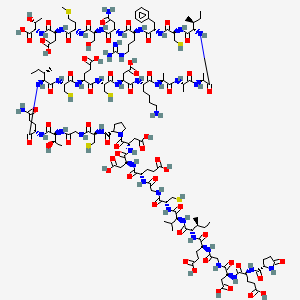
Crotoxin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotoxin B is a significant component of the venom of the South American rattlesnake, Crotalus durissus terrificus. It is a basic phospholipase A2 enzyme that forms part of the crotoxin complex, which is a heterodimeric β-neurotoxin. The crotoxin complex consists of two non-covalently bound subunits: crotapotin (Component A) and this compound (Component B). This compound is responsible for the neurotoxic effects of the venom, making it a subject of extensive research in toxinology and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Crotoxin B can be produced through recombinant DNA technology. A common method involves cloning the this compound gene into a bacterial expression vector, such as pCR®2.1-TOPO. The recombinant protein is then expressed in Escherichia coli. The expressed protein is typically found in inclusion bodies, which are solubilized using denaturing agents like urea. The protein is then refolded in vitro to regain its native structure and activity .
Industrial Production Methods
Industrial production of this compound follows similar recombinant DNA techniques but on a larger scale. The process involves optimizing the expression conditions in bioreactors, followed by purification using affinity chromatography. The refolding process is critical to ensure the protein regains its functional conformation. This method allows for the production of large quantities of this compound for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Crotoxin B primarily undergoes enzymatic reactions typical of phospholipase A2 enzymes. These include hydrolysis of phospholipids, leading to the release of fatty acids and lysophospholipids. The enzyme can also participate in oxidation and reduction reactions, depending on the cellular environment .
Common Reagents and Conditions
The hydrolytic activity of this compound is typically studied using phospholipid substrates in the presence of calcium ions, which are essential for its enzymatic activity. Other reagents used in these reactions include buffers to maintain pH and detergents to solubilize the phospholipids .
Major Products Formed
The primary products of the hydrolytic reaction catalyzed by this compound are free fatty acids and lysophospholipids. These products can further participate in various biochemical pathways, contributing to the toxic effects observed during envenomation .
Applications De Recherche Scientifique
Crotoxin B has a wide range of applications in scientific research:
Chemistry: It is used to study enzyme kinetics and the mechanisms of phospholipase A2 enzymes.
Biology: this compound is employed in research on cell membrane dynamics and signal transduction pathways.
Medicine: The compound has potential therapeutic applications due to its immunomodulatory and anti-inflammatory properties.
Mécanisme D'action
Crotoxin B exerts its effects primarily through its phospholipase A2 activity. It hydrolyzes the sn-2 acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. These products can act as signaling molecules, triggering inflammatory responses and other cellular processes. The enzyme targets cell membranes, disrupting their integrity and leading to cell lysis. Additionally, this compound can modulate immune responses by affecting the activity of various immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotapotin (Component A): The non-toxic subunit of the crotoxin complex that enhances the toxicity of crotoxin B.
Other Phospholipase A2 Enzymes: Similar enzymes found in the venoms of other snake species, such as Naja naja (Indian cobra) and Bothrops jararacussu (Brazilian pit viper).
β-Bungarotoxin: A neurotoxin from the venom of Bungarus multicinctus (many-banded krait) that also targets presynaptic terminals.
Uniqueness
This compound is unique due to its combination with crotapotin, which enhances its toxicity and specificity. This combination allows for a more potent and targeted neurotoxic effect compared to other phospholipase A2 enzymes. Additionally, this compound’s ability to modulate immune responses and its potential therapeutic applications set it apart from similar compounds .
Propriétés
Numéro CAS |
59979-26-9 |
|---|---|
Formule moléculaire |
C149H233N41O60S6 |
Poids moléculaire |
3751.1 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H233N41O60S6/c1-15-64(6)112(143(244)183-94(62-255)140(241)171-82(47-72-25-19-18-20-26-72)132(233)166-74(28-23-44-155-149(153)154)124(225)172-83(48-97(152)195)133(234)178-89(57-191)137(238)169-81(42-46-256-14)129(230)175-87(52-109(214)215)136(237)189-116(71(13)193)148(249)250)186-119(220)69(11)160-117(218)67(9)159-118(219)68(10)161-123(224)73(27-21-22-43-150)165-134(235)85(50-107(210)211)176-139(240)92(60-253)179-128(229)80(35-41-105(206)207)168-138(239)93(61-254)182-144(245)113(65(7)16-2)187-131(232)78(30-36-96(151)194)170-146(247)115(70(12)192)184-101(199)56-158-121(222)90(58-251)180-141(242)95-29-24-45-190(95)147(248)88(53-110(216)217)177-135(236)86(51-108(212)213)174-126(227)76(32-38-102(200)201)163-100(198)55-157-122(223)91(59-252)181-142(243)111(63(4)5)185-145(246)114(66(8)17-3)188-130(231)77(33-39-103(202)203)164-99(197)54-156-120(221)84(49-106(208)209)173-127(228)79(34-40-104(204)205)167-125(226)75-31-37-98(196)162-75/h18-20,25-26,63-71,73-95,111-116,191-193,251-255H,15-17,21-24,27-62,150H2,1-14H3,(H2,151,194)(H2,152,195)(H,156,221)(H,157,223)(H,158,222)(H,159,219)(H,160,218)(H,161,224)(H,162,196)(H,163,198)(H,164,197)(H,165,235)(H,166,233)(H,167,226)(H,168,239)(H,169,238)(H,170,247)(H,171,241)(H,172,225)(H,173,228)(H,174,227)(H,175,230)(H,176,240)(H,177,236)(H,178,234)(H,179,229)(H,180,242)(H,181,243)(H,182,245)(H,183,244)(H,184,199)(H,185,246)(H,186,220)(H,187,232)(H,188,231)(H,189,237)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H,249,250)(H4,153,154,155)/t64-,65-,66-,67-,68-,69-,70+,71+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,111-,112-,113-,114-,115-,116-/m0/s1 |
Clé InChI |
KRVXOUFVOPNQAZ-JLBFQTDKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canonique |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


